molecular formula C17H20O2 B14575601 4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene CAS No. 61582-80-7

4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene

Cat. No.: B14575601
CAS No.: 61582-80-7
M. Wt: 256.34 g/mol
InChI Key: YEBQAAMIEVXPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene is an organic compound with the molecular formula C17H20O2 This compound is characterized by the presence of methoxy groups attached to a benzene ring, which is further substituted with a 2-(3-methoxyphenyl)ethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. This reaction can be used to introduce the 2-(3-methoxyphenyl)ethyl group onto the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a suitable solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61582-80-7

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene

InChI

InChI=1S/C17H20O2/c1-13-7-10-17(19-3)12-15(13)9-8-14-5-4-6-16(11-14)18-2/h4-7,10-12H,8-9H2,1-3H3

InChI Key

YEBQAAMIEVXPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)CCC2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.